N-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]-2-nitrobenzamide
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Overview
Description
N-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]-2-nitrobenzamide is a complex organic compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]-2-nitrobenzamide typically involves multi-step organic reactions. One common method includes the reaction of 3,4-dihydroquinoline with sulfonyl chloride to form the sulfonyl derivative. This intermediate is then reacted with 4-aminophenyl-2-nitrobenzoate under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]-2-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl and nitro groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas are employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, sulfonamides, and nitrobenzene derivatives.
Scientific Research Applications
N-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]-2-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]-2-nitrobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which may result in therapeutic effects. The pathways involved include the inhibition of key enzymes in inflammatory and cancer pathways, leading to reduced disease progression .
Comparison with Similar Compounds
Similar Compounds
- N-[4-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)phenyl]butanamide
- 4-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]pyrrolidin-2-one
- 2-(3,4-Dihydroquinolin-1(2H)-yl)ethanamine
Uniqueness
N-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]-2-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both sulfonyl and nitro groups allows for diverse chemical modifications and potential therapeutic applications.
Properties
Molecular Formula |
C22H19N3O5S |
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Molecular Weight |
437.5 g/mol |
IUPAC Name |
N-[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)phenyl]-2-nitrobenzamide |
InChI |
InChI=1S/C22H19N3O5S/c26-22(19-8-2-4-10-21(19)25(27)28)23-17-11-13-18(14-12-17)31(29,30)24-15-5-7-16-6-1-3-9-20(16)24/h1-4,6,8-14H,5,7,15H2,(H,23,26) |
InChI Key |
UGJWVWSMOXMIKM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4[N+](=O)[O-] |
Origin of Product |
United States |
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